molecular formula C26H39N3O4 B605711 Axelopran CAS No. 949904-48-7

Axelopran

Cat. No. B605711
CAS RN: 949904-48-7
M. Wt: 457.615
InChI Key: ATLYLVPZNWDJBW-KIHHCIJBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Axelopran, also known as TD-1211, is a potent, selective, and peripherally-restricted μ-, κ-, and δ-opioid receptor antagonist, with similar affinity for the μ- and κ-opioid receptors and about an order of magnitude lower affinity for the δ-opioid receptor. Axelopran has potent μ-opioid receptor antagonist activity on the gastrointestinal tract in vivo, and thus it produces a dose-dependent inhibition of opioid-induced delaying in gastric emptying in mice and rats following subcutaneous or oral administration. Axelopran is potentially useful for the treatment of opioid-induced constipation.

Scientific Research Applications

Discovery and Development

Axelopran, also known as TD-1211, was developed as part of a new generation of therapies targeting opioid-induced bowel dysfunction (OIBD). The discovery and development of axelopran involved identifying a key μ-opioid receptor antagonist pharmacophore and optimizing metabolic stability through bioisostere application. This led to the clinical compound axelopran, aimed at treating opioid-induced constipation (OIC) without affecting central nervous system opioid analgesia (Jiang et al., 2017).

Mechanism of Action

Axelopran operates as a peripherally acting μ-opioid receptor antagonist. Its mechanism involves reversing the actions of opioids in the bowel, such as reducing peristaltic and secretory activities, without influencing pain control in the central nervous system. This localized, non-CNS penetrant distribution makes it a potential treatment for OIC, a common adverse event associated with chronic opioid use (Holder & Rhee, 2016).

Clinical Relevance

The development of axelopran was part of an effort to address the serious consequence of gastrointestinal dysfunction in patients using opioids for pain management. Its non-CNS penetrant, peripherally restricted design aims to provide relief from OIC, improving patients' quality of life without impacting the central pain relief provided by opioids (Long et al., 2019).

Therapeutic Potential

Axelopran holds potential as a next-generation treatment option for OIC, which significantly impacts patients' quality of life. Its development reflects advancements in understanding opioid-induced gastrointestinal symptoms and the need for specialized treatment options that target OIC without affecting opioid analgesia (Pannemans, Vanuytsel, & Tack, 2018).

properties

CAS RN

949904-48-7

Product Name

Axelopran

Molecular Formula

C26H39N3O4

Molecular Weight

457.615

IUPAC Name

3-[(1S,5R)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

InChI

InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1

InChI Key

ATLYLVPZNWDJBW-KIHHCIJBSA-N

SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TD-1211;  TD 1211;  TD1211;  Axelopran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Axelopran
Reactant of Route 2
Reactant of Route 2
Axelopran
Reactant of Route 3
Reactant of Route 3
Axelopran
Reactant of Route 4
Reactant of Route 4
Axelopran
Reactant of Route 5
Reactant of Route 5
Axelopran
Reactant of Route 6
Reactant of Route 6
Axelopran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.